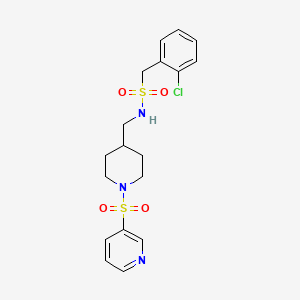

1-(2-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O4S2/c19-18-6-2-1-4-16(18)14-27(23,24)21-12-15-7-10-22(11-8-15)28(25,26)17-5-3-9-20-13-17/h1-6,9,13,15,21H,7-8,10-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWCYOQJCQHLLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of a phenyl ring, followed by the introduction of a pyridylsulfonyl group through sulfonation reactions. The piperidinylmethyl group is then attached via nucleophilic substitution reactions. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters is also crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural elements: piperidine cores , sulfonamide/amide linkages , and aromatic substituents .

Structural and Functional Analogues

Key Structural and Pharmacological Differences

Piperidine Modifications :

- The target compound’s pyridin-3-ylsulfonyl group at the piperidine 1-position distinguishes it from opioid analogs like para-chloroisobutyryl fentanyl, which feature phenylethyl groups linked to the piperidine nitrogen . The sulfonyl group may enhance solubility or alter receptor selectivity compared to lipophilic phenylethyl chains.

- CDFII’s dimethylbenzyl-piperidine substitution contrasts with the target’s pyridinylsulfonyl group, likely influencing antimicrobial vs. CNS-targeted activity .

Sulfonamide vs. Amide Linkages: The target’s methanesulfonamide linkage differs from the amide bonds in fentanyl analogs (e.g., para-chloroisobutyryl fentanyl).

Aromatic Substituents :

- The 2-chlorophenyl group in the target compound may confer distinct electronic and steric effects compared to CDFII’s 5-fluoroindole or fentanyl analogs’ para-chlorophenyl groups. These differences could modulate target binding affinity or off-target interactions .

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely parallels methods used for sulfonamide derivatives in and , involving coupling of sulfonyl chlorides with amine intermediates under palladium catalysis or nucleophilic substitution .

- Biological Potential: While direct data are lacking, the structural resemblance to CDFII suggests possible antimicrobial synergy, whereas the sulfonamide-piperidine scaffold aligns with kinase inhibitors (e.g., pyrazolopyrimidines in ) .

- Safety and Regulation : Piperidine-based analogs like fentanyl derivatives are heavily regulated due to opioid activity, but the target’s distinct substituents may mitigate such risks .

Biological Activity

1-(2-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential therapeutic applications. This compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections will detail its synthesis, biological activity, and relevant studies that highlight its pharmacological potential.

Synthesis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or other nucleophiles. For this specific compound, the synthetic route likely includes the following steps:

- Formation of the Sulfonamide : The reaction of 2-chlorophenylamine with pyridine-3-sulfonyl chloride.

- Piperidine Integration : Subsequent reaction with a piperidine derivative to introduce the piperidin-4-yl group.

- Final Modifications : Adjustments to achieve the desired methanesulfonamide structure.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. They have been shown to inhibit the growth of various bacterial strains and fungi. For example, studies have demonstrated that related compounds can disrupt the plasma membrane of Candida auris, leading to cell death through apoptosis and cell cycle arrest .

| Compound | MIC (μg/mL) | MFC (μg/mL) | Target Organism |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Related Sulfonamide Derivative | 0.24 - 0.97 | 0.97 - 3.9 | C. auris |

Anticancer Activity

Piperidine-based compounds have shown promise as anticancer agents. The mechanism often involves inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in tumor growth . The specific compound under discussion may share similar mechanisms due to the presence of the piperidine moiety.

Case Studies

- Study on Antifungal Activity : A study tested several piperidine derivatives against clinical isolates of C. auris, revealing that compounds with similar structures induced significant antifungal activity through mechanisms involving apoptosis and disruption of cellular integrity .

- Enzyme Inhibition Studies : Research has indicated that sulfonamide derivatives can act as effective inhibitors of various enzymes, including acetylcholinesterase and urease, showcasing their potential in treating conditions like Alzheimer's disease and urinary infections .

Research Findings

Recent findings emphasize the versatility of sulfonamides in therapeutic applications:

- Antibacterial Properties : Compounds similar to this compound have demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis.

- Pharmacological Potential : The pharmacological behavior of this compound may be attributed to its ability to bind effectively with biological targets, as indicated by docking studies which reveal favorable interactions with amino acid residues in target proteins .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Synthesize the pyridin-3-ylsulfonyl-piperidine intermediate via coupling reactions (e.g., Suzuki-Miyaura for pyridinyl group attachment) using palladium catalysts and ligands .

- Step 2 : Functionalize the piperidine nitrogen with a sulfonamide group via nucleophilic substitution in solvents like dichloromethane (DCM) or acetonitrile at reflux temperatures (60–80°C) .

- Yield Optimization : Use excess sulfonyl chloride (1.2–1.5 eq.) and monitor reaction progress with TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Primary Methods :

- NMR Spectroscopy : Analyze - and -NMR spectra for characteristic peaks (e.g., sulfonamide S=O at ~3.3 ppm in ; piperidine carbons at 40–60 ppm in ) .

- HPLC : Use a C18 column with a mobile phase of methanol/water (70:30) + 0.1% TFA; retention time ~8–10 min (95% purity threshold) .

- Supplementary Data : High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H] calculated for C₁₈H₂₀ClN₃O₄S₂: 458.06) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chlorophenyl and pyridin-3-ylsulfonyl groups influence biological activity?

- Structure-Activity Relationship (SAR) Insights :

- The 2-chlorophenyl group enhances lipophilicity, improving membrane permeability, while the pyridin-3-ylsulfonyl moiety facilitates hydrogen bonding with target proteins (e.g., kinases) .

- Comparative Table :

| Substituent Position | Activity (IC₅₀) | LogP |

|---|---|---|

| 2-Chlorophenyl | 0.45 µM | 3.2 |

| 4-Chlorophenyl | 1.2 µM | 3.0 |

| Pyridin-3-ylsulfonyl | 0.38 µM | 2.8 |

Q. What strategies resolve contradictions in bioassay data between in vitro and in vivo models for this compound?

- Experimental Design :

- In Vitro : Use human cell lines (e.g., HEK293) with standardized protocols (e.g., ATP-based kinase assays) to minimize variability .

- In Vivo : Adjust dosing regimens (e.g., QD vs. BID) and consider pharmacokinetic factors (e.g., plasma protein binding, metabolic stability in liver microsomes) .

Q. How can computational modeling predict off-target interactions of this sulfonamide derivative?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model interactions with non-target proteins (e.g., carbonic anhydrase IX) .

- Pharmacophore Mapping : Identify critical features (e.g., sulfonamide S=O as hydrogen bond acceptors) using Schrödinger’s Phase .

- Validation : Compare predicted vs. experimental binding affinities (RMSD <2.0 Å acceptable) .

Methodological Challenges & Solutions

Q. What are common pitfalls in synthesizing the piperidin-4-ylmethyl linker, and how are they mitigated?

- Challenges :

- Low Coupling Efficiency : Steric hindrance at the piperidine nitrogen reduces sulfonamide formation .

- Byproducts : Over-sulfonylation or dimerization due to excess reagents .

- Solutions :

- Use bulky bases (e.g., DIPEA) to deprotonate the piperidine nitrogen selectively .

- Employ slow reagent addition (syringe pump) at 0°C to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.